
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid
Vue d'ensemble
Description
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid, also known as CPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPPB is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a neurotransmitter receptor that plays a crucial role in various physiological and pathological processes in the human body. In
Mécanisme D'action
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. The α7 nAChR is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. By blocking the α7 nAChR, this compound can modulate the activity of various neurotransmitters, including acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In models of sepsis, this compound has been shown to reduce inflammation and improve survival rates. This compound has also been shown to have analgesic effects in models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several advantages for lab experiments. It is a highly selective antagonist of the α7 nAChR, which allows for precise modulation of this receptor. This compound has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid. One area of interest is the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease and sepsis. Another area of interest is the development of novel α7 nAChR antagonists with improved pharmacokinetic properties. Additionally, the role of the α7 nAChR in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its function.
Applications De Recherche Scientifique
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been extensively studied for its potential applications in scientific research. As a selective antagonist of the α7 nAChR, this compound has been shown to modulate various biological processes, including cognition, inflammation, and pain. This compound has been used in preclinical studies to investigate the role of the α7 nAChR in various diseases, such as Alzheimer's disease, schizophrenia, and sepsis.
Propriétés
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYLHJNLOUWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
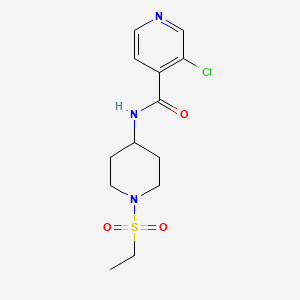
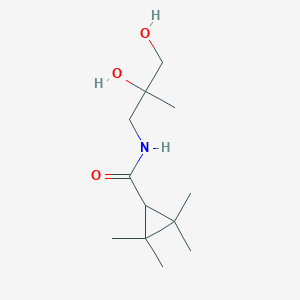
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
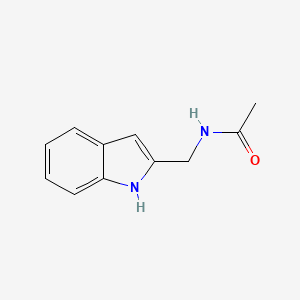
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
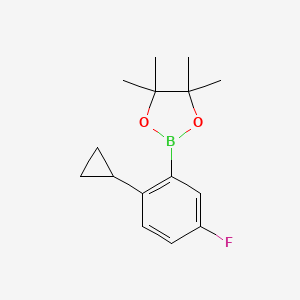

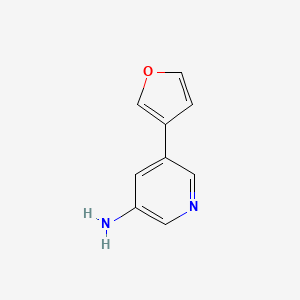
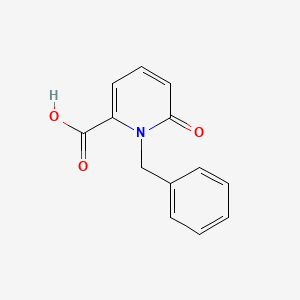
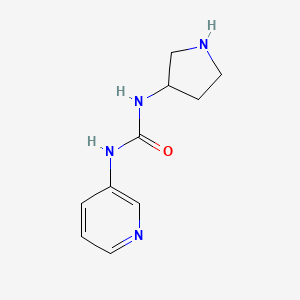
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)